5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzoyl group, a chlorophenyl methoxy group, a methoxyphenyl group, a hydroxy group, a methyl group, and a trifluoromethyl group, all attached to a diazinanone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Chlorophenyl Methoxy Group: This step involves the nucleophilic substitution of a chlorophenyl methoxy group onto the aromatic ring, often using a base such as potassium carbonate.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added via a similar nucleophilic substitution reaction.
Formation of the Diazinanone Core: The diazinanone core is typically formed through a cyclization reaction, where the intermediate compounds react under acidic or basic conditions to form the six-membered ring structure.
Final Modifications: The hydroxy, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often using reagents like methyl iodide and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and bases (sodium hydroxide, potassium carbonate) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the benzoyl group results in a benzyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s structure allows it to interact with various biomolecules, making it a candidate for drug development. Its potential as an enzyme inhibitor or receptor ligand is of particular interest.
Medicine
Medically, the compound could be explored for its therapeutic properties. Its complex structure suggests it may have multiple biological targets, making it a potential candidate for treating diseases like cancer or neurological disorders.
Industry
In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which 5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one: Similar structure but with variations in the position of functional groups.
5-Benzoyl-4-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-benzoyl-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClF3N2O5/c1-33-25(35)32-23(22(26(33,36)27(29,30)31)24(34)17-6-4-3-5-7-17)18-10-13-20(21(14-18)37-2)38-15-16-8-11-19(28)12-9-16/h3-14,22-23,36H,15H2,1-2H3,(H,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCDORJIRFWWHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClF3N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.